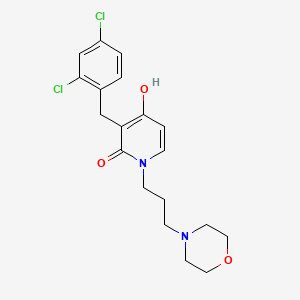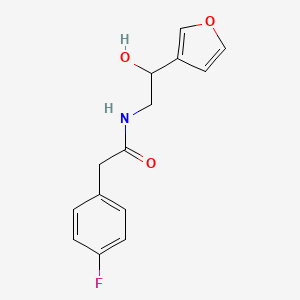
2-(4-fluorophenyl)-N-(2-(furan-3-yl)-2-hydroxyethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-fluorophenyl)-N-(2-(furan-3-yl)-2-hydroxyethyl)acetamide, also known as FFAH, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. FFAH is a derivative of acetamide and has a molecular formula of C14H14FNO3.
Wirkmechanismus
The mechanism of action of 2-(4-fluorophenyl)-N-(2-(furan-3-yl)-2-hydroxyethyl)acetamide is not fully understood, but it is believed to involve the modulation of various signaling pathways involved in inflammation and pain. This compound has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins, a group of molecules that play a key role in inflammation and pain.
Biochemical and Physiological Effects:
This compound has been shown to exhibit anti-inflammatory and analgesic effects in various animal models of inflammation and pain. This compound has also been shown to have a low toxicity profile, making it a promising candidate for further development as a therapeutic agent.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-(4-fluorophenyl)-N-(2-(furan-3-yl)-2-hydroxyethyl)acetamide in lab experiments include its high yield and purity, low toxicity profile, and potential applications in various fields. However, the limitations of using this compound include the need for specialized equipment and expertise for its synthesis, as well as the need for further studies to fully understand its mechanism of action and potential side effects.
Zukünftige Richtungen
There are several future directions for the research and development of 2-(4-fluorophenyl)-N-(2-(furan-3-yl)-2-hydroxyethyl)acetamide. These include:
1. Further studies to elucidate the mechanism of action of this compound and its potential side effects.
2. The development of new this compound derivatives with improved pharmacological properties.
3. The use of this compound as a building block for the synthesis of new materials with unique properties.
4. The development of new drug delivery systems for this compound to improve its efficacy and reduce potential side effects.
5. The evaluation of this compound as a potential therapeutic agent for various diseases, including cancer and neurodegenerative disorders.
In conclusion, this compound is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been shown to exhibit anti-inflammatory and analgesic properties, making it a promising candidate for the development of new pain-relieving drugs. Further studies are needed to fully understand its mechanism of action and potential side effects, as well as to explore its potential applications in various fields.
Synthesemethoden
2-(4-fluorophenyl)-N-(2-(furan-3-yl)-2-hydroxyethyl)acetamide can be synthesized through a multistep process involving the reaction of 4-fluoroacetophenone with furfural, followed by reduction and acetylation. This method has been optimized for high yield and purity, making it suitable for large-scale production.
Wissenschaftliche Forschungsanwendungen
2-(4-fluorophenyl)-N-(2-(furan-3-yl)-2-hydroxyethyl)acetamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. In medicinal chemistry, this compound has been shown to exhibit anti-inflammatory and analgesic properties, making it a promising candidate for the development of new pain-relieving drugs. In drug discovery, this compound has been used as a scaffold for the design of novel compounds with improved pharmacological properties. In material science, this compound has been used as a building block for the synthesis of new polymers with unique properties.
Eigenschaften
IUPAC Name |
2-(4-fluorophenyl)-N-[2-(furan-3-yl)-2-hydroxyethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FNO3/c15-12-3-1-10(2-4-12)7-14(18)16-8-13(17)11-5-6-19-9-11/h1-6,9,13,17H,7-8H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQEJWDJHOIKJFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)NCC(C2=COC=C2)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

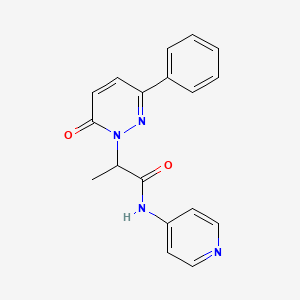
![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2-methylbenzamide](/img/structure/B2536465.png)
![N-(5-(4-fluorobenzyl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2536466.png)
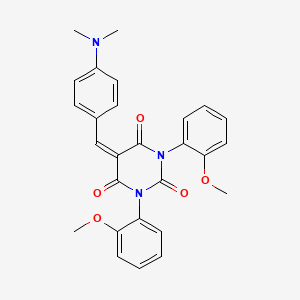
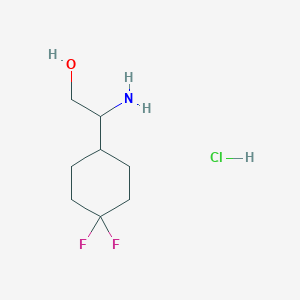
![N-cyclohexyl-3-methyltriazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2536471.png)
![(Z)-N-(3-allyl-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-4-oxo-4H-chromene-3-carboxamide](/img/no-structure.png)
![3-(Benzo[d][1,3]dioxol-5-yl)-1-((4-fluoro-3-methylphenyl)sulfonyl)pyrrolidine](/img/structure/B2536474.png)
![N1-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-N2-phenethyloxalamide](/img/structure/B2536475.png)
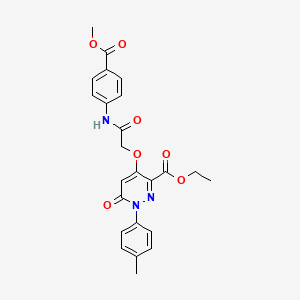
![N-(4H-chromeno[4,3-d]thiazol-2-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2536478.png)
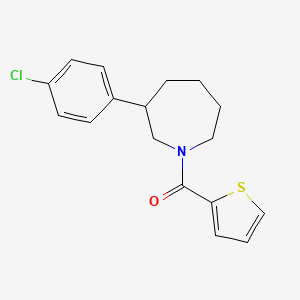
![4-(2-chloro-4-fluorobenzyl)-2-(4-ethoxyphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2536483.png)
